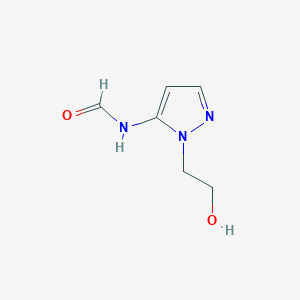

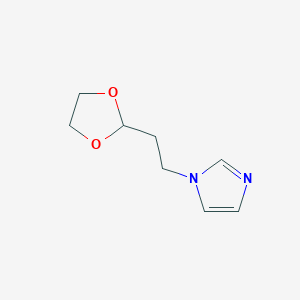

N-(1-(2-Hydroxyethyl)-1H-pyrazol-5-yl)formamide

概要

説明

N-(1-(2-Hydroxyethyl)-1H-pyrazol-5-yl)formamide is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(2-Hydroxyethyl)-1H-pyrazol-5-yl)formamide typically involves the reaction of 2-hydroxyethylhydrazine with formic acid or its derivatives. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Starting Materials: 2-hydroxyethylhydrazine and formic acid.

Reaction Conditions: The reaction is typically conducted at elevated temperatures (around 80-100°C) and may require a catalyst to enhance the reaction rate.

Purification: The product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale production.

化学反応の分析

Types of Reactions

N-(1-(2-Hydroxyethyl)-1H-pyrazol-5-yl)formamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The formamide group

特性

CAS番号 |

122589-40-6 |

|---|---|

分子式 |

C6H9N3O2 |

分子量 |

155.15 g/mol |

IUPAC名 |

N-[2-(2-hydroxyethyl)pyrazol-3-yl]formamide |

InChI |

InChI=1S/C6H9N3O2/c10-4-3-9-6(7-5-11)1-2-8-9/h1-2,5,10H,3-4H2,(H,7,11) |

InChIキー |

SBGVMZDALRWZPU-UHFFFAOYSA-N |

正規SMILES |

C1=C(N(N=C1)CCO)NC=O |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 5-methylenehexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B8746604.png)

![(3aS,7aS)-2-Allyl-1,3-bis(4-bromobenzyl)-2-chlorooctahydro-1H-benzo[d][1,3,2]diazasilole](/img/structure/B8746607.png)

![rac-tert-butyl N-{[(2R,6R)-6-methylpiperidin-2-yl]methyl}carbamate, cis](/img/structure/B8746608.png)

![(3-Carbamoyl-pyrazolo[3,4-b]pyridin-1-yl)-acetic acid](/img/structure/B8746691.png)